![molecular formula C15H16ClF3N4O2 B2488100 1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one CAS No. 338422-61-0](/img/structure/B2488100.png)
1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical entity belongs to a class of compounds that exhibit diverse biological and chemical properties. The synthesis and study of such molecules are crucial for the development of new materials, pharmaceuticals, and understanding molecular interactions.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that may include condensation reactions, protection and deprotection of functional groups, and the use of specific reagents to introduce or modify particular structural features. For example, the synthesis of related pyrazoline and pyridine derivatives often requires the strategic use of nucleophilic substitution reactions and cyclization processes (Prajapati & Thakur, 2005).
Molecular Structure Analysis
Molecular structure determination is typically achieved through spectroscopic methods and crystallographic studies. These techniques allow for the elucidation of the configuration, conformation, and overall molecular geometry, which are essential for understanding the compound's chemical behavior and reactivity. For instance, X-ray crystallography has been used to determine the structure of similar compounds, providing insights into their stereochemistry and molecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups, such as the isoxazolyl and dimethylamino groups. These moieties can participate in various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition reactions, leading to a wide range of derivatives with different properties (Roman, 2013).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis : This chemical is used in the synthesis of various heterocyclic compounds. For instance, reactions with nucleophiles like methanol and phenylhydrazine result in the formation of various acyclic and heterocyclic derivatives, which are significant in medicinal chemistry (Sokolov & Aksinenko, 2010).
Role in Antimicrobial and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these derivatives have shown significant activity, comparable to standard drugs (Rajanarendar, Nagi Reddy, Rama Krishna, Rama Murthy, Reddy, & Rajam, 2012).
Synthesis of Isoxazolyl Pyrimidine and Thiazolidinones : This compound has been used in the synthesis of a series of isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, which have potential biological activities (Rajanarendar, Afzal, & Karunakar, 2003).
Agricultural Applications : It's also involved in the synthesis of derivatives with applications in agriculture, such as insecticides. Certain modifications in its structure can result in compounds with broad-spectrum insecticidal properties (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Synthesis of Antitumor Agents : One of its derivatives has been used in the synthesis of Nilotinib, an antitumor agent. This demonstrates the compound's utility in the development of cancer therapies (Wang Cong-zhan, 2009).
Propiedades
IUPAC Name |
(E)-1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N4O2/c1-23(2)4-3-13(24)12-6-10(25-22-12)8-21-14-11(16)5-9(7-20-14)15(17,18)19/h3-5,7,10H,6,8H2,1-2H3,(H,20,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBQJLXMNPTEPZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

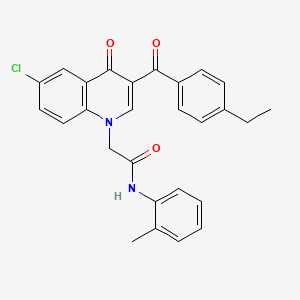
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)
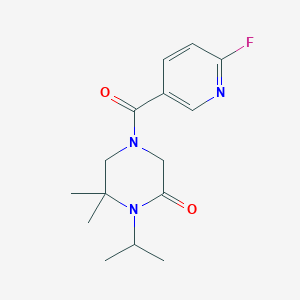

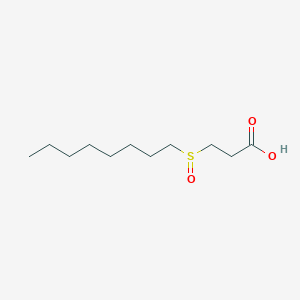
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)


![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
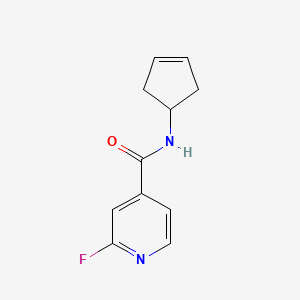
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
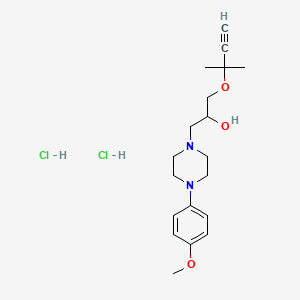

![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)